N'-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide
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Overview
Description
N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol . It is known for its unique structure, which includes both hydroxyl and sulfonohydrazide functional groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydrazines.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and sulfonic acids.
Reduction: Hydrazines and alcohols.
Substitution: Various substituted sulfonohydrazides.
Scientific Research Applications
N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. Its hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-Dihydroxybenzylidene)-4-methylbenzenesulfonohydrazide
- N’-(2,4-Dihydroxybenzylidene)-4-nitrobenzenesulfonohydrazide
- N’-(2,4-Dihydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide
Uniqueness
N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide is unique due to its combination of hydroxyl and sulfonohydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H12N2O4S |
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Molecular Weight |
292.31 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c16-11-7-6-10(13(17)8-11)9-14-15-20(18,19)12-4-2-1-3-5-12/h1-9,15-17H/b14-9+ |
InChI Key |
IDRCMTCCELLNPV-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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